REACTION_SMILES
|
[BH4-:17].[CH3:19][OH:20].[Na+:18].[o:1]1[c:2]([C:6]([CH2:7][c:8]2[cH:9][c:10]([O:14][CH3:15])[cH:11][cH:12][cH:13]2)=[O:16])[cH:3][cH:4][cH:5]1>>[o:1]1[c:2]([CH:6]([CH2:7][c:8]2[cH:9][c:10]([O:14][CH3:15])[cH:11][cH:12][cH:13]2)[OH:16])[cH:3][cH:4][cH:5]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
COc1cccc(CC(=O)c2ccco2)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cccc(CC(=O)c2ccco2)c1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cccc(CC(O)c2ccco2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |